molecular formula C7H12O3S B2783156 4-Methoxythiane-4-carboxylic acid CAS No. 1249215-20-0

4-Methoxythiane-4-carboxylic acid

Cat. No. B2783156
CAS RN: 1249215-20-0
M. Wt: 176.23
InChI Key: LVAQYURQYSWCOZ-UHFFFAOYSA-N
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Description

4-Methoxythiane-4-carboxylic acid is a chemical compound that belongs to the class of thiane carboxylic acids. It has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Oxidative Debenzylation and Protecting Group Strategy

Research on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the utility of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. The esters derived from this alcohol and corresponding acids can be efficiently hydrolyzed by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in good yield, demonstrating compatibility with several functional groups that are sensitive to reductive debenzylation reactions. This approach offers a refined method for protecting carboxylic acids during synthesis, potentially applicable to derivatives of "4-Methoxythiane-4-carboxylic acid" (Yoo, Kim Hye, & Kyu, 1990).

Influence of Substituents on Acidity and Solution Properties

The study on altering the acidity and solution properties of bilirubin by introducing methoxy and methylthio substituents provides insights into how electronic effects of substituents can affect the acidity of carboxylic acids. This research is particularly relevant for understanding the chemical behavior of substituted carboxylic acids, possibly including "this compound," by illustrating how substituents can modulate acidity and solubility properties (Boiadjiev & Lightner, 1998).

Spontaneous Formation of Esters

The spontaneous formation of PMB esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate explores a novel esterification process where carboxylic acids are converted to corresponding esters without an acid catalyst. This method, characterized by excellent yields and compatibility with sterically hindered acids, offers insights into esterification techniques that could be relevant for manipulating "this compound" and related compounds (Shah, Russo, Howard, & Chisholm, 2014).

Applications in Antitumor Agents and Polymer Synthesis

Further applications are seen in the synthesis of novel antitumor agents and the development of new materials, such as the study on 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid derivatives. These compounds, synthesized via a method involving a dual role Pd(II) catalyst, underscore the potential pharmaceutical and material science applications of methoxy-substituted carboxylic acids (Mondal, Nogami, Asao, & Yamamoto, 2003).

properties

IUPAC Name

4-methoxythiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-10-7(6(8)9)2-4-11-5-3-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAQYURQYSWCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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